molecular formula C13H11F3N2O2 B1439499 Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate CAS No. 639784-60-4

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1439499
CAS No.: 639784-60-4
M. Wt: 284.23 g/mol
InChI Key: UFCMHAIKTZLMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring The ethyl ester group is attached to the carboxylate moiety of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced alcohol derivatives, and substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use as an enzyme inhibitor or receptor modulator.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

  • Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Comparison: Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to its fluorine, chlorine, and bromine analogs. This makes it a more potent and selective compound in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCMHAIKTZLMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672249
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639784-60-4
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-trifluoromethylacetophenone (10 g, 53.15 mmol) in EtOH (100 mL) was added portionwise sodium ethoxyde (5.43 g, 79.72 mmol) and the mixture was stirred at room temperature during 20 minutes. Dimethyloxalate (8.16 g, 69.09 mmol) was added and the mixture was heated under reflux during 1 hour and then poured into a solution of HCl 1N. After extraction with CH2Cl2, the organic layer was dried over Na2SO4, and concentrated to dryness. The residue was dissolved in EtOH (100 mL), and hydrazine hydrate (3.1 mL, 63.78 mmol) was added dropwise. The mixture was heated under reflux overnight, then poured into water. After extraction with CH2Cl2, the organic layer was dried over Na2SO4, and concentrated to dryness. The solid residue was crystallised from diisopropyloxyde to afford the titled compound as cream crystals (8.42 g, 55.78%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
55.78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 4
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 6
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.